1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine

LogP Lipophilicity Extractability

Leverage orthogonal protection for multi-step SAR. The Boc-shielded piperazine and N3 ethyl ester enable selective deprotection—liberate the piperazine (acidic TFA) or the acetic acid chain (saponification) independently. The ethyl ester maintains organic extractability (LogP 1.36 vs. 0.37 for the free acid), ensuring clean phase separations and reducing yield losses. Routine 97% batch purity (HPLC/NMR) delivers reproducible kinetics for kinase inhibitor programs and PROTAC linker elaboration. Order now to avoid cross-deprotection side reactions.

Molecular Formula C21H28N4O5
Molecular Weight 416.5 g/mol
CAS No. 183622-37-9
Cat. No. B065036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine
CAS183622-37-9
Synonyms1-N-BOC-4-(3-ETHOXYCARBONYLMETHYL-4-OXO-3,4-DIHYDRO-QUINAZOLIN-6-YL)PIPERAZINE
Molecular FormulaC21H28N4O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C=NC2=C(C1=O)C=C(C=C2)N3CCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C21H28N4O5/c1-5-29-18(26)13-25-14-22-17-7-6-15(12-16(17)19(25)27)23-8-10-24(11-9-23)20(28)30-21(2,3)4/h6-7,12,14H,5,8-11,13H2,1-4H3
InChIKeyOZLUJRNPQLWHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine (CAS 183622‑37‑9): Core Intermediate for Kinase-Targeted Synthesis


1‑N‑Boc‑4‑(3‑Ethoxycarbonylmethyl‑4‑oxo‑3,4‑dihydro‑quinazolin‑6‑yl)piperazine (CAS 183622‑37‑9) is a fully orthogonally protected quinazolin‑4(3H)‑one building block that combines a tert‑butoxycarbonyl (Boc)‑shielded piperazine at the 6‑position with an ethyl‑ester‑masked acetic acid chain at the N‑3 position . With a molecular formula of C₂₁H₂₈N₄O₅ (MW 416.47), a computed ACD/LogP of 1.36, a polar surface area (PSA) of 92 Ų, and a supplier‑batch purity routinely reaching 97 % (HPLC, NMR‑validated), this compound serves as a versatile late‑stage intermediate in medicinal‑chemistry programs targeting kinase inhibition, PROTAC linker elaboration, and CNS‑receptor modulation [1].

Why In‑Class Quinazolinone‑Piperazine Intermediates Cannot Substitute 1‑N‑Boc‑4‑(3‑Ethoxycarbonylmethyl‑4‑oxo‑3,4‑dihydro‑quinazolin‑6‑yl)piperazine


The combination of the Boc‑protected piperazine and the N‑3 ethyl‑ester chain creates a precise orthogonal‑protection profile that governs both synthetic compatibility and downstream physicochemical behaviour. Replacing the ethyl ester with the free carboxylic acid (CAS 959246‑63‑0) drops the ACD/LogP from 1.36 to 0.37, increasing aqueous solubility but compromising organic‑phase extractability during work‑up and reducing compatibility with amide‑coupling protocols that require a pre‑activated ester . Removing the Boc group (as in CAS 889958‑08‑1) not only exposes a nucleophilic secondary amine that can participate in unwanted side reactions but also shifts the LogP further to 0.28, fundamentally altering chromatographic retention and cell‑permeability predictions [1]. Even the piperazine‑devoid analogue (CAS 16347‑69‑6) lacks the critical 6‑amino‑handle needed for late‑stage diversification. These quantifiable physicochemical gaps mean that casual interchange among structurally related quinazolinones can derail multi‑step synthetic routes, compromise purity, and invalidate structure‑activity‑relationship (SAR) comparisons.

Quantitative Differentiator Evidence for 1‑N‑Boc‑4‑(3‑Ethoxycarbonylmethyl‑4‑oxo‑3,4‑dihydro‑quinazolin‑6‑yl)piperazine Versus its Closest Analogues


Lipophilicity Advantage Over the Free Carboxylic Acid Analogue (CAS 959246‑63‑0)

The target compound exhibits an ACD/LogP of 1.36, whereas its direct carboxylic‑acid congener (CAS 959246‑63‑0) displays an ACD/LogP of 0.37 – a difference of 0.99 log units . The higher lipophilicity of the ethyl ester translates into markedly improved organic‑solvent extractability (e.g., ethyl acetate/water partition) and longer reverse‑phase HPLC retention, facilitating isolation and purification in multi‑step sequences.

LogP Lipophilicity Extractability

Lipophilicity Advantage Over the N‑Deprotected (De‑Boc) Analogue (CAS 889958‑08‑1)

Removal of the Boc group to give the free piperazine (CAS 889958‑08‑1) reduces the LogP to 0.28, a 1.08‑unit drop relative to the Boc‑protected target compound (LogP 1.36) [1]. This shift moves the compound from a medicinal‑chemistry‑preferred LogP range (1–3) into a substantially more polar regime, altering both normal‑phase chromatographic behaviour and predicted passive membrane permeability.

LogP Chromatography Cell permeability

Higher Polar Surface Area Relative to the De‑Boc Analogue (CAS 889958‑08‑1)

The Boc‑protected target compound has a computed polar surface area (PSA) of 92 Ų, which is 4.5 Ų higher than the 87.5 Ų of the de‑Boc analogue [1]. This modest increase keeps the compound within the generally accepted oral‑bioavailability threshold of <140 Ų while providing slightly enhanced water‑solute interactions that can improve dissolution rates in aqueous assay buffers [2].

PSA Absorption Drug-likeness

Superior Typical Batch Purity Relative to the De‑Boc Analogue (CAS 889958‑08‑1)

Commercial suppliers consistently report a standard purity of 97 % for the target compound (NMR‑ and HPLC‑verified), whereas the de‑Boc analogue (CAS 889958‑08‑1) is frequently offered at 95 % purity [1]. This 2‑percentage‑point differential reduces the burden of additional purification steps and lowers the risk of irreproducible biological results arising from impurities that co‑elute or interfere in sensitive kinase assays.

Purity QC Reproducibility

Lower Boiling Point Versus the Free Carboxylic Acid Analogue (CAS 959246‑63‑0)

The target ethyl ester has a predicted boiling point of 583.9 °C, which is 38.2 °C lower than the 622.1 °C predicted for the carboxylic acid counterpart . Although both temperatures are above typical laboratory working ranges, the lower boiling point of the ester correlates with a lower enthalpy of vaporisation (87.3 kJ/mol vs. 96.9 kJ/mol) and may indicate gentler conditions for solvent‑stripping or vacuum‑assisted drying in large‑scale operations.

Boiling point Thermal stability Distillation

Lower Density and Higher Molar Volume Relative to the De‑Boc Analogue (CAS 889958‑08‑1)

The target compound has a predicted density of 1.3 g/cm³ and a molar volume of 328.7 cm³, whereas the de‑Boc analogue (CAS 889958‑08‑1) is denser at 1.47 g/cm³ with a molar volume of approximately 196 cm³ (estimated from MW and density) [1]. The lower density and larger molar volume of the target compound can be advantageous in solid‑formulation development, where reduced density often correlates with better powder flow and compressibility [2].

Density Molar volume Formulation

High‑Value Application Scenarios for 1‑N‑Boc‑4‑(3‑Ethoxycarbonylmethyl‑4‑oxo‑3,4‑dihydro‑quinazolin‑6‑yl)piperazine


Late‑Stage Functionalisation in EGFR Kinase Inhibitor Programmes

The orthogonal Boc and ethyl‑ester protecting groups allow chemists to selectively liberate either the piperazine nitrogen (under acidic TFA or HCl conditions) or the N‑3 acetic acid chain (by saponification) without mutual interference [1]. This sequential deprotection strategy is directly applicable to the synthesis of 6‑piperazinyl‑quinazolin‑4(3H)‑one‑based EGFR inhibitors, where the ethyl‑ester handle can first be hydrolysed to the free acid for amide coupling with aniline warheads, while the Boc group remains intact to prevent unwanted N‑alkylation. The measured LogP advantage (Δ = +0.99 over the free acid) ensures that intermediates remain extractable in organic solvents throughout the sequence, reducing yield losses .

PROTAC Linker Elaboration Requiring Pre‑Activated Ester Functionality

In proteolysis‑targeting chimera (PROTAC) design, the N‑3 ethyl ester of the target compound serves as a masked carboxylic acid that can be directly converted to an active ester (e.g., NHS ester) for conjugation with E3‑ligase‑recruiting motifs. The 97 % commercial purity reduces the risk of side products that could compromise the binary or ternary complex formation essential for PROTAC efficacy . The higher PSA (92 Ų vs. 87.5 Ų for the de‑Boc analogue) also provides a slight solubility advantage when conjugating to hydrophilic PEG‑based linkers .

Scale‑Up Synthesis Where Consistent Physicochemical Properties are Critical

The lower boiling point (583.9 °C vs. 622.1 °C for the carboxylic acid analogue) and lower enthalpy of vaporisation (87.3 kJ/mol vs. 96.9 kJ/mol) translate into gentler solvent‑removal conditions during kilogram‑scale manufacturing . Combined with the well‑defined 97 % purity specification that is routinely achieved across multiple commercial batches, the target compound offers a reliable starting point for process chemistry, minimising the need for corrective purification and ensuring reproducible reaction kinetics .

Chromatography‑Intensive Purification Workflows

The consistent ACD/LogP range of 1.36–2.02 positions the target compound in the optimal retention zone for reverse‑phase C18 chromatography, where it elutes predictably with methanol/water or acetonitrile/water gradients. In contrast, the more polar de‑Boc analogue (LogP 0.28) often elutes near the column void volume, complicating separation from early‑eluting impurities and requiring ion‑pairing agents [2]. This chromatographic predictability reduces method‑development time and facilitates automation in medicinal‑chemistry laboratories.

Quote Request

Request a Quote for 1-N-Boc-4-(3-Ethoxycarbonylmethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.